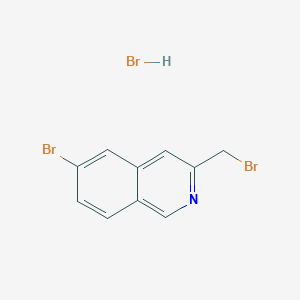
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide is a heterocyclic compound with the molecular formula C10H8Br2N·HBr and a molecular weight of 302.99 g/mol. This compound is known for its wide range of applications in medicinal and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)isoquinoline hydrobromide typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of 3-(bromomethyl)isoquinoline using bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature, and the product is isolated by precipitation with hydrobromic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various isoquinoline derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of isoquinoline derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Organic Chemistry: The compound is utilized in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(bromomethyl)isoquinoline hydrobromide involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
3-Bromoisoquinoline: Similar in structure but lacks the bromomethyl group.
6-Bromoisoquinoline: Similar but does not have the bromomethyl group at the 3-position.
3-(Bromomethyl)isoquinoline: Lacks the additional bromine atom at the 6-position.
Uniqueness
6-Bromo-3-(bromomethyl)isoquinoline hydrobromide is unique due to the presence of both bromine atoms at the 3- and 6-positions, which allows for diverse chemical reactivity and the formation of a wide range of derivatives . This makes it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H8Br3N |
|---|---|
Molecular Weight |
381.89 g/mol |
IUPAC Name |
6-bromo-3-(bromomethyl)isoquinoline;hydrobromide |
InChI |
InChI=1S/C10H7Br2N.BrH/c11-5-10-4-8-3-9(12)2-1-7(8)6-13-10;/h1-4,6H,5H2;1H |
InChI Key |
ZEOCSZXZNBVQJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


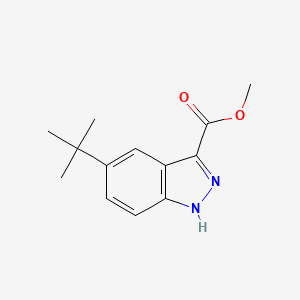
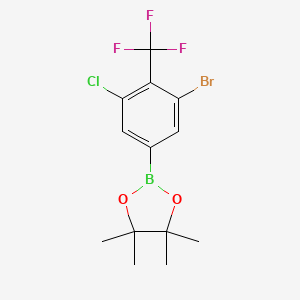
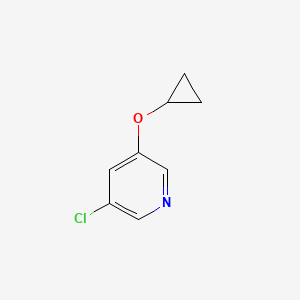
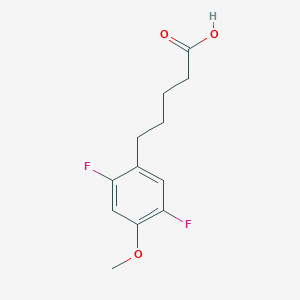
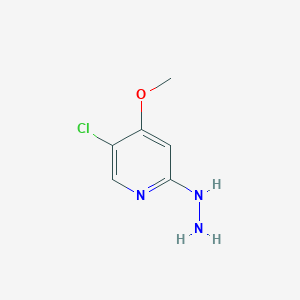
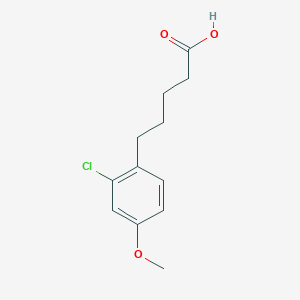
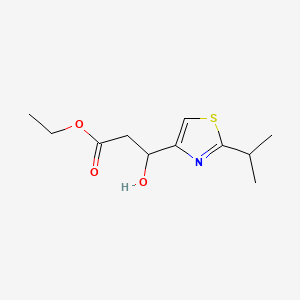




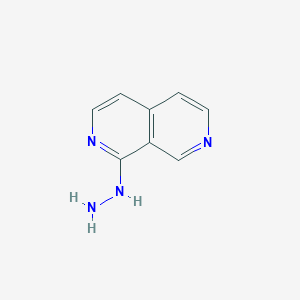

![Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)
